Vanadium(iv)etioporphyrin iii oxide

Description

Contextualization of Vanadium Porphyrin Chemistry in Modern Inorganic and Bioinorganic Sciences

Porphyrins are a class of organic, ring-shaped compounds that are fundamental to various biological functions. youtube.com Their unique structure, composed of four modified pyrrole (B145914) subunits linked by methine bridges, allows them to bind with various metal ions, giving rise to metalloporphyrins with diverse and critical roles in biochemistry. youtube.com Well-known examples include heme, which contains iron and is essential for oxygen transport in blood, and chlorophyll (B73375), which contains magnesium and is central to photosynthesis in plants. youtube.com

Vanadium porphyrins, including Vanadium(IV) etioporphyrin III oxide, are of particular interest in inorganic and bioinorganic chemistry. exlibrisgroup.comrsc.org These complexes are naturally occurring in geological materials like crude oil and bituminous sediments, where they serve as crucial biomarkers. kenig-ogl.orgresearchgate.net The presence and structure of these "petroporphyrins" provide definitive evidence for the biological origin of petroleum, linking them to precursor molecules like chlorophyll. kenig-ogl.orgresearchgate.netwikipedia.org Beyond their geochemical significance, vanadium porphyrins are explored for their catalytic activities. rsc.orgacs.org They have been shown to be effective catalysts in various organic reactions, such as oxidations and epoxidations, with their reactivity being tunable through modifications to the porphyrin ligand structure. rsc.orgacs.org The study of these compounds bridges the gap between geochemistry, coordination chemistry, and catalysis, offering insights into natural processes and potential industrial applications.

Historical Development and Early Research Milestones in Vanadium(IV) Etioporphyrin III Oxide Studies

The field of porphyrin geochemistry was pioneered by the German chemist Alfred Treibs in the 1930s. kenig-ogl.orgwikipedia.org His discovery of metalloporphyrins in petroleum and other geological sources was a landmark achievement that provided the first concrete evidence for the biological origin of oil, a topic that had been fiercely debated. kenig-ogl.orgwikipedia.org Treibs identified porphyrins in crude oil and bituminous rocks and noted their structural similarity to chlorophyll, the green pigment in plants. wikipedia.org This led him to propose that these "petroporphyrins" were the geochemical fossils of chlorophyll, a concept that became a cornerstone of organic geochemistry. kenig-ogl.orgwikipedia.org

Treibs utilized methods like chromatography to isolate these metal-porphyrin complexes from extracts of oil and other bituminous materials. geoscienceworld.org His work demonstrated that the porphyrin structures found in petroleum were primarily of the etioporphyrin and deoxophylloerythroetioporphyrin (DPEP) types, complexed with metals like nickel and vanadium. researchgate.net The presence of these specific porphyrin structures, which are derivatives of chlorophyll and heme, helped to solidify the understanding that petroleum is derived from ancient organic matter. researchgate.net Treibs' research also highlighted the significance of the thermal history of petroleum reservoirs, noting that certain types of porphyrins are sensitive to temperature and can be used to infer the geological conditions under which the oil was formed. geoscienceworld.org His foundational studies paved the way for decades of research into the characterization, significance, and application of petroporphyrins, including Vanadium(IV) etioporphyrin III oxide. researchgate.net

Significance of Vanadium(IV) Etioporphyrin III Oxide as a Model System in Coordination and Organometallic Chemistry

Vanadium(IV) etioporphyrin III oxide serves as a crucial model system in the fields of coordination and organometallic chemistry, largely due to its status as a representative "petroporphyrin." Synthetic analogues, such as vanadyl octaethylporphine, are frequently used to model the behavior of naturally occurring vanadyl petroporphyrins found in crude oil. frontierspecialtychemicals.com The study of these model compounds provides valuable insights into the fundamental properties and reactivity of their more complex geological counterparts.

The well-defined structure of vanadyl porphyrins allows for systematic investigations into their electronic structure, spectroscopy, and reactivity. For instance, the action of halogenating agents on oxovanadium(IV) porphyrin complexes has been shown to produce dihalogenovanadium(IV) porphyrins, which are highly reactive precursors for synthesizing low-valent vanadium porphyrins. rsc.org This reactivity is central to understanding the chemical transformations that petroporphyrins may undergo during geological processes or industrial refining.

Furthermore, computational studies, often employing density functional theory (DFT), use vanadyl porphyrin complexes to model catalytic reactions. rsc.org These studies investigate the mechanisms of oxidation reactions, such as olefin epoxidation and aliphatic hydroxylation, revealing how the electronic properties of the vanadium center and the porphyrin ligand influence catalytic activity. rsc.org Research has shown that while oxovanadium(IV) complexes themselves can be sluggish oxidants, their reactivity can be significantly enhanced in the presence of peroxides, leading to the formation of more potent vanadium-peroxo species. rsc.org This has implications for developing new catalytic systems for fine chemical synthesis. The stability and tunable nature of these porphyrin complexes make them ideal platforms for exploring fundamental principles of coordination chemistry and catalysis. acs.org

Overview of Major Academic Research Domains Pertaining to Vanadium(IV) Etioporphyrin III Oxide

Research on Vanadium(IV) etioporphyrin III oxide and related vanadyl porphyrins spans several key academic domains:

Geochemistry and Petroleomics: A primary focus is on their role as biomarkers in crude oil. researchgate.net Detailed characterization of the structure and distribution of petroporphyrins helps in understanding the origin, maturity, and depositional environment of petroleum source rocks. researchgate.net Advanced analytical techniques are employed to identify and quantify these compounds in heavy oils and asphaltenes.

Catalysis: Vanadyl porphyrins are investigated as catalysts for various organic transformations. This includes their use in oxidation reactions, such as the epoxidation of alkenes and the bromination of phenols. rsc.orgacs.org Research in this area aims to develop robust and efficient catalysts by modifying the porphyrin ligand with electron-withdrawing or bulky substituents to enhance stability and catalytic activity. acs.org

Materials Science: The self-assembly and solid-state properties of vanadyl porphyrins are of interest for creating new materials. researchgate.net Thin films and nanocrystals of these compounds can be grown by methods like thermal evaporation, and their optical and electronic properties are studied for potential applications in electronics and photonics. researchgate.net

Bioinorganic Chemistry: Although not directly involved in major biological pathways in humans, the study of vanadyl porphyrins contributes to the broader understanding of the biological roles of vanadium and the function of metalloporphyrins in living systems. youtube.comexlibrisgroup.com

Coordination and Organometallic Chemistry: These compounds serve as fundamental models for studying ligand-metal interactions, electronic structure, and reaction mechanisms in transition metal complexes. rsc.orgcapes.gov.br

Scope and Objectives of the Comprehensive Academic Review

This review aims to provide a thorough and focused analysis of the chemical compound Vanadium(IV) etioporphyrin III oxide. The primary objective is to synthesize the current state of knowledge by adhering to a structured examination of its foundational chemistry, historical discovery, and its role as a model system. The scope is strictly limited to the scientific aspects outlined: the contextualization within vanadium porphyrin chemistry, the key historical research that established its significance, its utility as a model in coordination and organometallic chemistry, and the major academic fields where it is studied. The review will present detailed research findings and data to offer an authoritative and scientifically accurate resource on this specific compound.

Physicochemical Properties of Vanadium(IV) Etioporphyrin III Oxide

| Property | Value |

| Compound Formula | C₃₂H₃₆N₄OV |

| Molecular Weight | 543.6 g/mol americanelements.com |

| Appearance | Purple crystalline solid americanelements.com |

| CAS Number | 15709-03-2 americanelements.comchemicalbook.comscbt.com |

| Exact Mass | 543.232871 americanelements.com |

| Solubility | Insoluble in water chemicalbook.com |

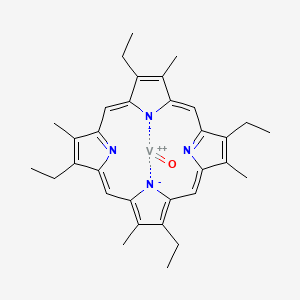

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H36N4OV |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |

InChI |

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 |

InChI Key |

FIQWMFSKKLPDIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Vanadium Iv Etioporphyrin Iii Oxide

Strategies for the Synthesis of Etioporphyrin III Ligands

The construction of the etioporphyrin III macrocycle is a foundational step in the synthesis of its vanadyl complex. Historically and in modern practice, the synthesis of etioporphyrins, including the type III isomer, primarily relies on the condensation of pyrrolic precursors.

A common and effective strategy involves the use of dipyrromethanes as key intermediates. sigmaaldrich.com These are molecules containing two pyrrole (B145914) rings linked by a methylene (B1212753) bridge. The synthesis of etioporphyrin III can be achieved through the acid-catalyzed condensation of appropriately substituted dipyrromethanes. The challenge in synthesizing a specific isomer like etioporphyrin III lies in controlling the arrangement of the ethyl and methyl substituents on the pyrrole rings to achieve the desired substitution pattern.

Historically, the groundbreaking work of Hans Fischer established the fundamental principles of porphyrin synthesis, including the concept of "type" isomers for porphyrins like etioporphyrin, which arise from the different possible arrangements of substituents.

Modern synthetic approaches often employ variations of classical methods, focusing on improved yields and purity. The synthesis of the necessary dipyrromethane precursors can be achieved through the condensation of a substituted pyrrole with an aldehyde or its equivalent. For instance, methods for synthesizing multi-substituted pyrrole derivatives, which can serve as building blocks for dipyrromethanes, have been developed using reactions like the van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanides with electron-deficient alkenes. nih.gov

It is important to note that the direct tetramerization of a monopyrrole to produce a single etioporphyrin isomer is often challenging and can lead to a mixture of all four possible isomers, necessitating complex purification procedures.

Vanadium Insertion Reactions: Approaches to Oxovanadium(IV) Porphyrin Formation

Once the etioporphyrin III ligand has been synthesized and purified, the next critical step is the insertion of the vanadium ion to form the desired oxovanadium(IV) complex. This process is a type of metalation reaction.

Direct Metalation Protocols

Direct metalation is a widely used method for the synthesis of metalloporphyrins. For the formation of Vanadium(IV) etioporphyrin III oxide, this typically involves reacting the free-base etioporphyrin III with a suitable vanadium salt in an appropriate solvent.

A common and effective reagent for this purpose is vanadyl sulfate (B86663) (VOSO₄) . The reaction is generally carried out in a high-boiling solvent such as dimethylformamide (DMF) under reflux conditions. The use of a vanadyl salt, where vanadium is already in the +4 oxidation state, is a direct route to the desired oxovanadium(IV) porphyrin. Another frequently employed precursor is vanadium(IV) oxide acetylacetonate (B107027) ([VO(acac)₂]) . sigmaaldrich.comnih.govmerckmillipore.com This complex is often preferred due to its good solubility in organic solvents. The reaction with [VO(acac)₂] is typically performed in a solvent like chloroform (B151607) or a similar chlorinated solvent, often under reflux.

The general reaction can be represented as: H₂(EtioP-III) + [VO(L)ₓ] → [VO(EtioP-III)] + 2HL + (x-1)L where H₂(EtioP-III) is the free-base etioporphyrin III and [VO(L)ₓ] is the vanadyl precursor.

Precursor Design and Reactivity Control

The choice of the vanadium precursor and reaction conditions plays a crucial role in the efficiency and outcome of the metalation reaction. The reactivity of the vanadium salt and the stability of the porphyrin macrocycle under the reaction conditions are key considerations.

For instance, the use of vanadyl salts in a mutual solvent system at atmospheric pressure provides a milder alternative to older methods that required high temperatures and pressures, which could lead to the degradation of the porphyrin. The selection of a solvent that facilitates the dissolution of both the porphyrin and the metal salt is essential for a homogeneous reaction mixture and efficient metal insertion.

Control of Vanadium Oxidation State in Porphyrin Synthesis Pathways

A key aspect of synthesizing Vanadium(IV) etioporphyrin III oxide is ensuring that the vanadium center remains in the +4 oxidation state as the oxovanadium(IV) cation (VO²⁺).

The most straightforward method to achieve this is by using a vanadium precursor that already contains vanadium in the desired oxidation state, such as vanadyl sulfate (VOSO₄) or vanadyl acetylacetonate ([VO(acac)₂]). sigmaaldrich.comnih.govmerckmillipore.com By starting with a stable vanadyl species, the reaction primarily involves the insertion of the intact VO²⁺ unit into the porphyrin core, minimizing the need for subsequent oxidation or reduction steps.

Studies on the interaction of vanadium acetylacetonate complexes with proteins have shown that the V(IV)O complex can be stable, while V(III) complexes tend to oxidize to V(IV)O species. nih.gov This suggests that even if a lower oxidation state of vanadium were used as a starting material, oxidation to the more stable vanadyl form is likely to occur, particularly in the presence of air. However, to ensure the specific formation of the oxovanadium(IV) complex, the use of vanadyl precursors is the most direct and reliable approach. The inherent stability of the V=O bond in the vanadyl cation also contributes to the favorability of forming the oxovanadium(IV) porphyrin.

Advanced Purification and Isolation Techniques for High-Purity Vanadium(IV)etioporphyrin III Oxide

After the synthesis, the crude product contains the desired Vanadium(IV) etioporphyrin III oxide along with unreacted starting materials and byproducts. Achieving high purity is essential for accurate characterization and subsequent applications.

A common and effective method for the purification of vanadyl porphyrins is column chromatography . A two-step chromatographic process has been shown to be effective for isolating vanadyl porphyrins from complex mixtures like heavy oil resins. researchgate.net The first step often involves chromatography on a silica gel column to separate the bulk of the non-porphyrinic impurities. researchgate.net This is followed by a second purification step, for instance, using a column packed with a sulfo-cationite resin, which can effectively separate the vanadyl porphyrins. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful technique for the purification and analysis of vanadyl porphyrins. nih.gov Reversed-phase HPLC, often using a C18 stationary phase, can be employed to separate different porphyrin species. The choice of mobile phase is critical and often involves a gradient of solvents to achieve optimal separation.

For synthetic samples, after the initial workup to remove the bulk of the excess metal salt and solvent, chromatographic techniques are indispensable. The selection of the chromatographic method and the solvent system depends on the polarity and solubility of the specific vanadyl porphyrin and any impurities present.

Post-Synthetic Modification and Chemical Derivatization of this compound Analogues

Post-synthetic modification of metalloporphyrins allows for the fine-tuning of their chemical and physical properties. While specific examples for Vanadium(IV) etioporphyrin III oxide are not extensively documented in the readily available literature, general strategies for modifying other vanadyl porphyrins can be considered analogous.

One common approach is the functionalization of the porphyrin periphery . This can involve electrophilic substitution reactions at the meso- or β-positions of the porphyrin ring. For example, the bromination of the β-positions of a vanadyl tetraphenylporphyrin (B126558) has been reported, creating a precursor for further derivatization. researchgate.net These bromo-substituted porphyrins can then undergo various cross-coupling reactions to introduce a wide range of functional groups.

Another avenue for derivatization is the synthesis of axially ligated complexes . nih.gov The vanadium center in oxovanadium(IV) porphyrins is typically five-coordinate with the oxygen atom occupying one axial position. The sixth coordination site, trans to the oxo ligand, can accommodate another ligand. For example, axially ligated oxovanadium(IV) porphyrins have been synthesized by reacting the vanadyl porphyrin with salicylates. nih.gov This type of modification can influence the electronic properties and reactivity of the complex.

Furthermore, the functional groups already present on the etioporphyrin III macrocycle, the ethyl groups, could potentially be modified, although this is less common and may require more forcing reaction conditions that could risk degrading the porphyrin core.

Advanced Spectroscopic and Structural Elucidation of Vanadium Iv Etioporphyrin Iii Oxide

Electron Paramagnetic Resonance (EPR) Spectroscopy: Analysis of the d1 Vanadium(IV) Center

The vanadium(IV) ion in etioporphyrin III oxide possesses a d1 electronic configuration, making it paramagnetic and thus an ideal candidate for Electron Paramagnetic Resonance (EPR) spectroscopy. dtic.mil This technique provides profound insights into the electronic structure and the local environment of the vanadium center. The chemistry of Vanadium(IV) is largely characterized by the oxovanadium(IV) cation (VO2+), which readily forms stable complexes. dtic.mil

Continuous Wave (CW) EPR Studies: Hyperfine Interactions and Anisotropy

Continuous Wave (CW) EPR spectroscopy of Vanadium(IV) etioporphyrin III oxide reveals characteristic spectra resulting from the interaction of the unpaired electron spin (S=1/2) with the nuclear spin of the 51V isotope (I=7/2), which has a natural abundance of 99.75%. rsc.orgnih.gov In frozen solutions or solid matrices, the spectrum displays axial symmetry, characterized by two sets of eight lines corresponding to the parallel and perpendicular orientations of the molecule with respect to the external magnetic field. core.ac.uk

The spin Hamiltonian parameters, including the g-tensor and the hyperfine coupling tensor (A), provide a detailed description of the electronic environment. For a vanadyl porphyrin, these parameters are typically axial. rsc.org Rotational data from single-crystal studies can be effectively reproduced using an axial spin-Hamiltonian that considers the electronic Zeeman interaction and the hyperfine interaction with the 51V nucleus. rsc.org This analysis yields robust parameters such as g∥ = 1.963, g⊥ = 1.99, A∥ = 475 MHz, and A⊥ = 172 MHz. rsc.org The similarity of CW-EPR spectra for the pure material and its frozen solutions indicates the absence of significant intermolecular magnetic interactions. rsc.org

| Parameter | Value |

|---|---|

| g∥ | 1.963 |

| g⊥ | 1.99 |

| A∥ (MHz) | 475 |

| A⊥ (MHz) | 172 |

Pulsed EPR Techniques: ENDOR and ESEEM for Ligand-Metal Hyperfine Coupling

While CW-EPR provides information about the vanadium center, pulsed EPR techniques like Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) offer higher resolution, enabling the study of weak hyperfine interactions between the vanadium electron spin and surrounding ligand nuclei. acs.orguni-frankfurt.de These techniques are crucial for elucidating the detailed structure of the porphyrin ligand and its interaction with the metal center. acs.orgacs.org

ENDOR, in particular, can resolve the magnetic hyperfine interactions between the unpaired d-electron on the V(IV) ion and the protons of the porphyrin ligand. acs.org This allows for the differentiation of porphyrin ligands based on their substitution patterns and the nature of their substituents. researchgate.net For instance, the ENDOR spectra of various vanadyl porphyrins show distinct features corresponding to different types of protons, such as those on the pyrrole (B145914), meso, methyl, and ethyl groups. acs.org HYSCORE (Hyperfine Sublevel Correlation) spectroscopy, another pulsed EPR technique, can be used alongside ENDOR to study the hyperfine interactions with 1H, 14N, 13C, and 29Si nuclei, providing a comprehensive picture of the complex's structure and stability. acs.org

Spin Relaxation Mechanisms and Qubit Potential Investigations

The spin dynamics of Vanadium(IV) etioporphyrin III oxide are of significant interest for its potential application in quantum computing as a molecular spin qubit. The combination of an electronic spin S=1/2 and a nuclear spin I=7/2 creates a 16-level system that could function as a qudit (a d-dimensional quantum unit). rsc.orgrsc.orgnih.gov

Studies have shown that at low temperatures, vanadyl porphyrin molecules exhibit spin coherence times on the order of microseconds and spin relaxation times exceeding a second. rsc.orgrsc.orgnih.gov These long coherence times are a critical requirement for performing quantum operations. The spin-lattice relaxation time (T1) has been observed to be in the millisecond range at low temperatures. nih.gov For instance, at 6 K, the coherence time (T2) for a vanadyl porphyrin was found to vary slightly with the applied magnetic field, ranging from 0.62(2) μs to 0.74(4) μs. nih.gov At lower magnetic fields and frequencies, spectroscopic evidence points to a significant entanglement between the electron and nuclear spins, which is a key feature for encoding multiple qubits within a single molecule. rsc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Investigation of Paramagnetic Effects on Ligand Nuclei

While the paramagnetic nature of the Vanadium(IV) center complicates direct observation of the porphyrin ligand by NMR due to significant line broadening, the paramagnetic effects themselves can be a source of structural information. The interaction of the ligand nuclei with the unpaired electron on the vanadium ion leads to large shifts and rapid relaxation of the NMR signals. The presence of paramagnetic vanadium in heavy oils can be detected using low-field NMR methods. researchgate.net In the context of proteins, 51V NMR has been used to study the binding of vanadate (B1173111) and peroxovanadate, providing insights into the coordination environment of the vanadium center. udel.edu

Vibrational Spectroscopy: Infrared (IR) and Resonance Raman Studies of Molecular Modes

Vibrational spectroscopy provides a fingerprint of the molecular structure of Vanadium(IV) etioporphyrin III oxide. Infrared (IR) spectroscopy reveals characteristic vibrational modes. For instance, the V=O stretching frequency is a sensitive probe of the electronic environment of the vanadyl group. acs.org In one study, the ν(V=O) stretch was observed at 1010 cm-1. acs.org

Resonance Raman spectroscopy is particularly powerful for studying porphyrins, as it allows for the selective enhancement of vibrations associated with the porphyrin chromophore. rsc.org This technique can be used to distinguish between different isomers of etioporphyrin. researchgate.net The vibrational modes observed can provide information on the planarity of the porphyrin ring and the nature of the metal-ligand bonds. rsc.org For example, local mode energies between 200–270 cm−1, which fall in the range of bond stretching vibrational modes, have been identified as being important for spin relaxation in related copper porphyrins. rsc.org

| Vibrational Mode | Frequency (cm-1) |

|---|---|

| ν(V=O) | 1010 |

| ν(C–Br) | 619 |

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy: Probing Electronic Transitions and Chiral Aspects

Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic structure of porphyrins. The UV-Vis spectrum of Vanadium(IV) etioporphyrin III oxide is dominated by intense π-π* transitions within the porphyrin macrocycle. semanticscholar.org According to Gouterman's four-orbital model, these transitions give rise to the characteristic Soret (or B) band in the near-UV region and the Q bands in the visible region. semanticscholar.org

For a standard solution of Vanadium(IV) etioporphyrin III oxide in acetone, the Soret band appears around 414 nm, with two smaller Q bands observed at approximately 530 nm (β band) and 569 nm (α band). semanticscholar.org The relative intensities of the α and β bands can provide information about the stability of the metal-porphyrin complex. semanticscholar.org In chloroform (B151607), the UV/Vis spectrum of VO-EtioP-III shows a Soret band and Q-bands, which are red-shifted in thin films compared to the solution. researchgate.net The incorporation of the vanadyl cation generally results in a red-shift of the Q bands compared to the free-base porphyrin. acs.org

Circular Dichroism (CD) spectroscopy is used to investigate the chiral aspects of the molecule. While etioporphyrin III itself is achiral, its interaction with a chiral environment or the formation of chiral aggregates can induce a CD signal. This can be particularly relevant in biological contexts or in the study of self-assembled structures.

| Band | Wavelength (nm) |

|---|---|

| Soret (B) | ~414 |

| Q (β) | ~530 |

| Q (α) | ~569 |

Theoretical and Computational Investigations of Vanadium Iv Etioporphyrin Iii Oxide

Density Functional Theory (DFT) Calculations: Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometric and electronic properties of Vanadium(IV) etioporphyrin III oxide. Calculations using functionals such as PBEh-3c have been employed to optimize the molecule's geometry. These theoretical studies are often complemented by experimental data, such as single-crystal X-ray diffraction, to provide a comprehensive understanding of its structure.

The molecule is characterized by a non-planar structure where the terminal alkyl groups and the axial oxygen atom protrude in the same direction from the molecular plane, leaving the opposite side relatively flat. researchgate.net This structural feature is influenced by the central vanadyl (VO²⁺) ion, which significantly affects the conformation of the porphyrin macrocycle. rsc.org

| Parameter | Description | Reference |

| Functional | PBEh-3c | researchgate.net |

| Key Structural Feature | Non-planar, with alkyl groups and axial oxygen on the same side. | researchgate.net |

| Vanadyl Ion Influence | The VO²⁺ ion causes significant protrusion of the oxygen atom. rsc.org | rsc.org |

Spin Density Distribution and Unpaired Electron Localization

The vanadium center in Vanadium(IV) etioporphyrin III oxide possesses a d¹ electron configuration, resulting in a spin of S=1/2. researchgate.net This single unpaired electron is a key determinant of the molecule's magnetic and electronic properties. DFT calculations are crucial in mapping the spin density distribution, which reveals the localization of this unpaired electron.

Studies on related vanadyl porphyrin systems indicate that the spin density is primarily localized on the vanadium atom, with some delocalization onto the equatorial nitrogen atoms of the porphyrin ring and the axial oxygen atom. This distribution is fundamental to understanding the hyperfine couplings observed in Electron Paramagnetic Resonance (EPR) spectroscopy. The interaction between the electron spin and the nuclear spin of the vanadium atom (I=7/2) gives rise to a complex manifold of states, which are critical for potential applications in quantum computing. researchgate.net

Molecular Orbital Characterization and Energy Landscapes

Molecular orbital (MO) theory, particularly when combined with DFT, provides a detailed picture of the bonding and electronic transitions in Vanadium(IV) etioporphyrin III oxide. The interaction between the vanadium d-orbitals and the ligand orbitals of the porphyrin ring leads to a specific splitting of the d-orbital energies.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's redox properties and its absorption spectrum. In vanadyl porphyrins, the HOMO is typically of a₂u character, derived from the porphyrin π-system, while the LUMO corresponds to the d-orbitals of the vanadium atom. The energy gap between these orbitals influences the electronic transitions observed in UV-visible spectroscopy, such as the characteristic Soret and Q-bands. researchgate.net The absorption spectra of thin films of Vanadium(IV) etioporphyrin III oxide show a significant redshift of these bands compared to solutions, indicating strong intermolecular interactions in the solid state. researchgate.net

Molecular Dynamics Simulations: Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.govornl.gov For Vanadium(IV) etioporphyrin III oxide, MD simulations can provide insights into the flexibility of the porphyrin macrocycle and the dynamics of the axial vanadyl group.

These simulations can model how the molecule behaves in different solvents, revealing the nature and strength of solute-solvent interactions. pitt.edu For example, MD can show how solvent molecules arrange themselves around the porphyrin and how this solvation shell affects the molecule's conformation and electronic properties. Understanding these interactions is crucial, as they can influence the self-assembly of these molecules in solution and in the solid state, which in turn impacts their material properties.

Application of Ligand Field Theory to Vanadium(IV) Porphyrin Systems

Ligand Field Theory (LFT) is an extension of molecular orbital theory that is particularly useful for describing the electronic structure of transition metal complexes. wikipedia.org It provides a framework for understanding the splitting of the metal d-orbitals due to the electrostatic field created by the surrounding ligands. uci.edu

In the case of Vanadium(IV) etioporphyrin III oxide, the vanadium ion is in a square pyramidal coordination environment, with the four nitrogen atoms of the porphyrin ring forming the base and the axial oxygen atom at the apex. LFT explains how the energies of the five vanadium d-orbitals are split in this environment. The dₓ²-y² orbital, which points directly at the nitrogen ligands, is the highest in energy. The d₂² orbital is also destabilized, while the dxy, dxz, and dyz orbitals are at lower energies. The single d-electron of the V⁴⁺ ion occupies the lowest energy d-orbital, which is typically the dxy orbital. uci.edu This electronic configuration is consistent with the observed magnetic properties and spectroscopic data.

| Orbital | Energy Level | Description |

| dₓ²-y² | Highest | Points directly at the nitrogen ligands. |

| d₂² | High | Points along the z-axis towards the axial oxygen. |

| dxy, dxz, dyz | Lower | Point between the ligand axes. |

Computational Approaches to Redox Potentials and Electron Transfer Pathways

Computational methods are increasingly used to predict the redox potentials of molecules and to elucidate the pathways of electron transfer reactions. nih.gov For Vanadium(IV) etioporphyrin III oxide, these calculations are important for understanding its behavior in electrochemical applications, such as in redox flow batteries or as a catalyst. rsc.orgoregonstate.edu

DFT calculations can be used to compute the energies of the molecule in its different oxidation states (e.g., V(III), V(IV), and V(V)). The difference in these energies can then be related to the redox potential. These calculations can also provide information about the changes in molecular geometry that accompany oxidation or reduction. Furthermore, computational models can be used to study the kinetics of electron transfer between a Vanadium(IV) etioporphyrin III oxide molecule and an electrode or another molecule, providing insights into the factors that control the rate of these processes.

Reactivity and Mechanistic Studies of Vanadium Iv Etioporphyrin Iii Oxide

Catalytic Reaction Mechanisms involving Vanadium(IV) Etioporphyrin III Oxide

Vanadium(IV) etioporphyrin III oxide demonstrates catalytic activity in several organic reactions. The mechanisms of these reactions are often complex, involving the vanadium center's ability to cycle through different oxidation states.

While direct studies on Vanadium(IV) etioporphyrin III oxide are specific, the broader class of metalloporphyrins provides a framework for understanding its potential role in Oxygen Atom Transfer (OAT) catalysis. In related systems, such as manganese porphyrins used in olefin epoxidation, the catalytic cycle is initiated by an oxygen source that oxidizes the metal center to a high-valent oxo species. nih.govnih.gov This potent oxidizing agent then transfers an oxygen atom to the substrate, such as an olefin, to form the corresponding epoxide. nih.govnih.gov The rate-determining step in these reactions is often the decomposition of an intermediate formed between the olefin and the high-valent metal-oxo complex. nih.govnih.gov For vanadium-based catalysts, the V(IV) center can be oxidized to a V(V)=O species, which is a key intermediate in oxidation reactions. This process is analogous to the well-studied iron porphyrin systems where an Fe(IV)=O species bound to a porphyrin cation radical is identified as the primary oxidant in C-H bond oxidation. researchgate.net

The general mechanism for OAT reactions catalyzed by metalloporphyrins can be summarized as follows:

Activation of the catalyst by an oxygen donor to form a high-valent metal-oxo species.

Interaction of the substrate with the metal-oxo species to form an intermediate complex.

Transfer of the oxygen atom from the metal to the substrate, resulting in the oxidized product.

Regeneration of the catalyst to its initial oxidation state.

Beyond OAT, Vanadium(IV) etioporphyrin III oxide can potentially participate in other organic transformations like hydrogen transfer reactions. The mechanism of such reactions often involves proton-coupled electron transfer (PCET). researchgate.net In these pathways, the metal complex can abstract a hydrogen atom from a substrate's C-H bond. researchgate.net This process can occur through a concerted mechanism or stepwise pathways involving either electron transfer followed by proton transfer (ET/PT) or proton transfer followed by electron transfer (PT/ET). researchgate.net The ability of the vanadium center to mediate these electron and proton transfer events is central to its catalytic activity in such transformations.

The identification and characterization of catalytic intermediates are crucial for elucidating reaction mechanisms. In metalloporphyrin-catalyzed reactions, high-valent metal-oxo species are frequently proposed as key intermediates. For instance, in epoxidation reactions catalyzed by manganese porphyrins, a relatively stable intermediate is formed between the olefin and the active oxo complex. nih.govnih.gov Spectroscopic techniques are instrumental in identifying these transient species. While specific studies on the intermediates of Vanadium(IV) etioporphyrin III oxide are not detailed in the provided results, the general principles of metalloporphyrin catalysis suggest that similar intermediates would be involved.

Electron Transfer Processes and Redox Chemistry

The redox chemistry of Vanadium(IV) etioporphyrin III oxide is fundamental to its catalytic and electronic properties. The vanadium ion can readily interconvert between different oxidation states, facilitating electron transfer processes. libretexts.org

Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are powerful tools for investigating the redox behavior of chemical compounds. nih.gov CV, in particular, allows for the rapid analysis of redox events and the determination of reaction mechanisms. nih.gov For vanadium complexes, CV studies have been employed to understand the electron transfer processes. For example, in the context of vanadium redox flow batteries, the V(III)/V(II) redox couple exhibits a high standard heterogeneous electron transfer rate constant, indicating a reversible process at certain electrodes. researchgate.net While specific CV data for Vanadium(IV) etioporphyrin III oxide is not provided in the search results, this technique would be essential for characterizing its redox potentials and the kinetics of its electron transfer reactions. The general approach involves applying a varying potential to an electrode and measuring the resulting current, which provides information about the oxidation and reduction processes. nih.gov

Table 1: Electrochemical Data for a Related Vanadium System

| Redox Couple | Standard Heterogeneous Electron Transfer Rate Constant (ks) | Charge Transfer Coefficient (α) |

|---|---|---|

| V(III)/V(II) | 1 x 10-3 to 3 x 10-3 cm/s | ~0.5 |

Data from a study on vanadium redox flow batteries and may not be directly representative of Vanadium(IV) etioporphyrin III oxide. researchgate.net

Photoinduced electron transfer (PET) is a process where light absorption by a molecule (a photosensitizer) leads to the transfer of an electron to an acceptor molecule or from a donor molecule. mdpi.com Porphyrins are excellent photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum.

In systems involving porphyrins, PET can occur through either an oxidative or reductive pathway. mdpi.com In an oxidative PET, the excited photosensitizer donates an electron to an acceptor. In a reductive PET, the excited photosensitizer accepts an electron from a donor. The efficiency of PET and subsequent charge separation depends on factors like the driving force of the reaction, the distance between the donor and acceptor, and the nature of the surrounding medium. mdpi.com

Studies on porphyrin-based systems have shown that photoexcitation can lead to the formation of a charge-separated state. For instance, in phosphorus(V) porphyrin sensitizers on SnO2, efficient photoinduced electron injection from the porphyrin to the conduction band of SnO2 has been observed. rsc.org Similarly, in heterodimers of aluminum(III) porphyrin and phosphorus(V) porphyrin, excitation leads to both energy and electron transfer between the porphyrin units. umn.edu While specific PET studies on Vanadium(IV) etioporphyrin III oxide are not available in the provided results, its porphyrin structure suggests it could be a viable candidate for such processes, acting as a photosensitizer in various applications.

Ligand-Based Versus Metal-Based Redox Events

The electrochemical behavior of Vanadium(IV) etioporphyrin III oxide and its analogues is characterized by a series of redox events that can be localized either on the central vanadium atom or on the extended π-system of the porphyrin ligand. Distinguishing between these two possibilities is crucial for understanding the molecule's reactivity.

Research on closely related vanadyl porphyrins, such as vanadyl octaethylporphyrin (VO(OEP)), provides a clear framework for this distinction. Cyclic voltammetry studies demonstrate that the molecule can undergo multiple one-electron transfers. The initial oxidation and reduction processes are typically centered on the porphyrin ligand. The addition of electrons populates the lowest unoccupied molecular orbitals (LUMOs) of the porphyrin ring, leading to the formation of a π-anion radical and subsequently a dianion. Conversely, the removal of electrons from the highest occupied molecular orbitals (HOMOs) results in a porphyrin π-cation radical and then a dication.

The redox potential of the central vanadium ion is distinct from that of the ligand. The reduction of the V(IV) metal center to V(III) occurs at a more negative potential than the first two ligand-based reductions. nih.gov This indicates that it is energetically more favorable to reduce the porphyrin ring than the vanadium ion. This hierarchy of redox events is a hallmark of many metalloporphyrins, where the ligand's extensive π-system can readily accommodate changes in electron density.

A study on a sterically strained vanadyl porphyrin, VO(tn-OEP), provided specific insights into the sequence of these events. The electrochemical analysis revealed two one-electron oxidations attributed to the formation of the π-cation radical and dication, and three one-electron reductions. The first two reduction steps were assigned to the formation of the π-anion radical and dianion, while the third, quasi-reversible reduction was identified as the metal-centered V(IV) → V(III) process. nih.gov

| Redox Process | Species Formed | Center of Redox Activity | General Description |

|---|---|---|---|

| First Oxidation | [VO(Porphyrin)]+• | Ligand (Porphyrin Ring) | Formation of a π-cation radical. |

| Second Oxidation | [VO(Porphyrin)]2+ | Ligand (Porphyrin Ring) | Formation of a dication. |

| First Reduction | [VO(Porphyrin)]-• | Ligand (Porphyrin Ring) | Formation of a π-anion radical. |

| Second Reduction | [VO(Porphyrin)]2- | Ligand (Porphyrin Ring) | Formation of a dianion. |

| Third Reduction | [VIIIO(Porphyrin)]- | Metal (Vanadium Center) | Reduction of the central V(IV) ion to V(III). nih.gov |

Interactions with Small Molecules and Substrates: Binding Stoichiometry and Kinetics

Vanadium(IV) etioporphyrin III oxide is a five-coordinate complex with the vanadium atom situated slightly out of the plane of the four nitrogen atoms of the porphyrin ring, covalently bonded to an axial oxygen atom. The position opposite to the vanadyl oxygen (the sixth coordination site) is available for interaction with donor molecules, known as axial ligands.

The binding of small molecules to this sixth site is a fundamental aspect of its chemistry. Studies on vanadyl-etioporphyrin have demonstrated its ability to form stable 1:1 complexes with a variety of N- and O-containing ligands. iaea.org The thermodynamics of this interaction, including equilibrium constants (K), enthalpy (ΔH), and entropy (ΔS), have been determined through methods such as analyzing the temperature dependence of its electronic absorption spectra. iaea.org

The binding affinity is influenced by the donor strength of the incoming ligand. Stronger donor ligands, such as pyridine (B92270), form more stable adducts. This interaction involves the donation of a lone pair of electrons from the ligand to the vanadium center. Spectroscopic evidence for this binding is readily observed. For instance, the characteristic V=O stretching frequency in the infrared spectrum shifts to a lower wavenumber upon coordination of an axial ligand. This downshift is a direct consequence of the electron donation to the vanadium, which weakens the V=O bond. The magnitude of this shift correlates with the donor strength of the ligand; for example, the downshift observed for pyridine is significantly larger than that for weaker donors like tetrahydrofuran (B95107) (THF) or methanol. nih.gov

While detailed kinetic data such as association (kon) and dissociation (koff) rates are not extensively reported for Vanadium(IV) etioporphyrin III oxide specifically, thermodynamic studies provide crucial insights into the stability of the resulting complexes. iaea.org

| Ligand Type | Stoichiometry | Thermodynamic Parameters Determined | Spectroscopic Evidence |

|---|---|---|---|

| N-containing ligands (e.g., Pyridine) | 1:1 | Equilibrium Constant (K), Enthalpy (ΔH), Entropy (ΔS) iaea.org | Downshift in V=O stretching frequency (~30 cm-1 for pyridine) nih.gov |

| O-containing ligands (e.g., THF) | 1:1 | Equilibrium Constant (K), Enthalpy (ΔH), Entropy (ΔS) iaea.org | Downshift in V=O stretching frequency (~18 cm-1 for THF) nih.gov |

Photophysical and Photochemical Pathways of Vanadium(IV)etioporphyrin III Oxide

The photophysics of Vanadium(IV) etioporphyrin III oxide are dominated by the presence of the paramagnetic V(IV) center (a d¹ system). Like other porphyrins, its electronic absorption spectrum is characterized by an intense Soret band (or B band) in the near-UV region (~410 nm) and weaker Q bands in the visible region. mdpi.com These absorptions correspond to π→π* transitions within the porphyrin macrocycle.

Upon photoexcitation, the molecule is promoted to a singlet excited state (S₁ or S₂). However, unlike closed-shell metalloporphyrins (e.g., zinc porphyrins) which can exhibit significant fluorescence, vanadyl porphyrins are typically non-luminescent. This is because the paramagnetic vanadium center dramatically enhances the rate of intersystem crossing, a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state.

This process is exceptionally efficient. The interaction between the singlet excited state of the porphyrin (a triplet spin state, S=1) and the unpaired electron on the V(IV) ion (a doublet spin state, S=1/2) leads to the formation of excited states with mixed spin multiplicity, specifically a trip-doublet (total spin S=1/2) and a trip-quartet (total spin S=3/2).

Transient electron paramagnetic resonance (TREPR) studies on vanadyl octaethylporphyrin have successfully characterized the excited quartet state. nih.gov This state is the primary photoproduct following excitation. The decay of this excited state back to the ground state is the main de-excitation pathway. Research has determined the energy gap between the trip-quartet and the lower-energy trip-doublet state to be very small, on the order of 47 cm⁻¹. nih.gov The lifetime of this excited state is temperature-dependent but is on the scale of nanoseconds to microseconds, representing the dominant photochemical pathway for the molecule to return to its ground state. nih.gov Fluorescence and phosphorescence are effectively quenched and not considered significant de-excitation pathways for this compound.

| Parameter | Value/Description | Method of Determination | Significance |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | Negligible / Quenched | Steady-state & Time-resolved Spectroscopy | Indicates radiative decay from the singlet state is not a major pathway. |

| Primary Photochemical Pathway | Intersystem Crossing | Inferred from lack of fluorescence and paramagnetism | Efficient transition from singlet to triplet manifold. |

| Primary Excited State Species | Trip-Quartet (4(π,π*)) | Transient EPR (TREPR) Spectroscopy nih.gov | The main long-lived excited state formed after photoexcitation. |

| Trip-Quartet Lifetime | Temperature-dependent (ns-μs scale) nih.gov | Transient EPR (TREPR) Spectroscopy nih.gov | Defines the timescale for excited state reactivity. |

| Energy Gap (Trip-Quartet to Trip-Doublet) | ~47 cm-1nih.gov | Transient EPR (TREPR) Spectroscopy nih.gov | Shows near-degeneracy of excited spin states. |

Applications and Functionalization in Advanced Systems

Vanadium(IV)etioporphyrin III Oxide as Spin Labels and Probes in Material Science

This compound, a member of the vanadyl porphyrin family, serves as an intrinsic spin probe for investigating the structure and dynamics of various materials at the molecular level. The utility of this compound in material science stems from the paramagnetic nature of the vanadyl ion (VO²⁺), which possesses an unpaired electron (a d¹ configuration) and a high natural abundance of the ⁵¹V isotope with a nuclear spin of I = 7/2. nih.gov These properties make it highly amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy and related techniques, which can provide detailed information about the local environment of the paramagnetic center. nih.govbohrium.com

The strength of vanadyl porphyrins as spin probes lies in the sensitivity of their EPR spectral parameters to the surrounding coordination environment. nih.gov The spin Hamiltonian parameters, namely the g-tensor and the hyperfine coupling (HFC) tensor (A), are anisotropic and reflect the type, number, and geometry of the ligands coordinated to the vanadyl ion. bohrium.com This sensitivity allows researchers to probe interactions between the etioporphyrin complex and host materials, such as the surfaces of catalysts or the internal structure of polymers and asphaltenes. bohrium.commdpi.comnih.gov

In the field of petrochemistry, naturally occurring vanadyl porphyrins, including etioporphyrin derivatives, are used as native paramagnetic probes to characterize heavy crude oils and asphaltenes without the need for external labels. mdpi.comnih.gov The EPR and Electron Nuclear Double Resonance (ENDOR) spectra of these intrinsic probes provide insights into the nanostructural organization of asphaltene aggregates and the origin of bitumen. mdpi.comnih.gov High-resolution techniques like ENDOR can resolve very small hyperfine interactions between the vanadyl ion's electron and ligand protons, allowing for the precise determination of vanadium-proton distances and differentiation between various porphyrin structures within a complex mixture. mdpi.com

A notable application involves using vanadyl porphyrin complexes to study the surface of oxide materials. For instance, a related compound, vanadyl tetraphenylporphyrin (B126558) (VOTPP), has been employed as a spin probe to investigate the surface transformations of γ-Al₂O₃ during thermal treatment. bohrium.com Researchers identified four distinct forms of the adsorbed vanadyl complex, each with significantly different spin-Hamiltonian parameters. The relative intensities of these forms were found to depend on the degree of surface hydration, which in turn correlates with the concentration and strength of Lewis acid sites on the alumina surface. This demonstrates the capability of vanadyl porphyrins to monitor surface properties crucial for catalysis. bohrium.com

The fundamental principles of this application are based on the interaction of the vanadyl complex with the material's surface. The coordination of the vanadyl spin probe along its axial axis to surface centers of varying polarity and acidity leads to changes in its EPR spectrum, providing a molecular-level view of the surface chemistry. bohrium.com

Beyond probing existing materials, the unique spin physics of vanadyl porphyrins is being explored for applications in quantum information science. The S = 1/2 electronic spin coupled to the I = 7/2 nuclear spin of the vanadium creates a multi-level quantum system. nih.gov This has led to research into using vanadyl porphyrin molecules, in principle including this compound, as potential qubits or multi-state quantum digits (qudits) for quantum computing. nih.govresearchgate.net

Table 1: Representative Spin Hamiltonian Parameters for Different Forms of Adsorbed Vanadyl Tetraphenylporphyrin (VOTPP) on γ-Al₂O₃ Surface This table presents data for a closely related vanadyl porphyrin to illustrate the sensitivity of EPR parameters to the local environment, as specific data for this compound was not available in the search results.

| Adsorbed Form | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | A⊥ (10⁻⁴ cm⁻¹) | Relative Contribution (%) at 25°C |

| VOTPP/γ-Al₂O₃-1 | 2.002 | 1.986 | 159.3 | 55.7 | 40 |

| VOTPP/γ-Al₂O₃-2 | 1.950 | 1.984 | 169.1 | 59.9 | 50 |

| VOTPP/γ-Al₂O₃-3 | 1.938 | 1.979 | 178.6 | 63.8 | 10 |

| VOTPP/γ-Al₂O₃-4 | 1.930 | 1.977 | 183.0 | 66.3 | 0 |

Data sourced from a study on vanadyl tetraphenylporphyrin as a spin probe.

Integration into Functional Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound and similar vanadyl porphyrin structures are valuable building blocks for the construction of highly ordered, porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Their integration into these frameworks leverages the inherent photoelectronic, catalytic, and spin properties of the porphyrin macrocycle, embedding them within a stable and high-surface-area architecture.

Metal-Organic Frameworks (MOFs)

In MOF synthesis, porphyrin units can be used as the organic linkers that connect metal-based nodes. Vanadyl porphyrins can be incorporated by designing the porphyrin ligand with appropriate functional groups (e.g., carboxylates) that can coordinate to the metal clusters forming the framework.

A direct example is the synthesis of Vanadium(VIV)-porphyrin-based MOFs designed for catalysis. nih.gov In one study, a new Zr-MOF was constructed using a vanadium(IV)-containing porphyrin linker. This material was developed to activate inert C(sp³)–H bonds through a synergistic bimetallic strategy. nih.govresearchgate.net The vanadyl-porphyrin unit within the stable MOF structure served to stabilize active peroxide radicals, which could then abstract a hydrogen atom from a C-H bond, initiating an oxidation reaction under mild conditions. nih.gov The research further demonstrated that by replacing the zirconium clusters with manganese clusters, a synergistic effect between the V(IV)-porphyrin and the Mn nodes could dramatically enhance the conversion efficiency and product selectivity for C-H bond functionalization. nih.gov

Another approach involves the in situ formation of 2D MOF nanosheets where the vanadyl porphyrin itself acts as a structural node. nih.gov This has been explored for quantum technology applications, where creating an ordered array of vanadyl spin centers is crucial. By controlling the formation of these 2D MOFs on superconducting resonators, researchers can precisely position and orient the vanadyl qudits, enabling controlled coupling between the molecular spins and microwave photons in the resonator. nih.gov Vanadium-based MOFs, in general, are noted for the coordination flexibility and multiple accessible oxidation states of the vanadium ions, which impart unique structural and electrochemical properties to the resulting framework. researchgate.net

Covalent Organic Frameworks (COFs)

Porphyrins are excellent building blocks for COFs due to their rigid, planar geometry and extensive π-conjugation, which facilitate the formation of stable, crystalline, and porous 2D or 3D structures. nih.govmdpi.comresearchgate.net These porphyrin-based COFs (p-COFs) form ordered π-arrays that are highly effective for generating and transporting charge carriers under visible light, making them promising for photoelectric applications.

While direct synthesis of a COF using this compound as the primary monomer is not prominently documented, a powerful and versatile method for incorporating this functionality is through post-synthetic modification. In this approach, a pre-synthesized COF, often designed with reactive sites such as hydroxyl or catechol groups, is treated with a vanadium precursor like vanadyl acetylacetonate (B107027). researchgate.netusf.edu The vanadyl units coordinate to the functional sites within the COF's pores, effectively decorating the framework with active vanadium(IV) centers. researchgate.net

This strategy has been successfully used to create highly active and reusable heterogeneous catalysts. For example, a 2D COF with hydroxyl functionalities was post-synthetically modified with vanadyl acetylacetonate. The resulting vanadium-decorated COF (VO-COF) was characterized by XPS and EPR spectroscopy, confirming the presence of V(IV) centers. usf.edu This VO-COF demonstrated excellent catalytic performance in Prins condensation and sulfide oxidation reactions, showcasing high activity and the preservation of the framework's crystallinity, allowing for easy recovery and reuse. researchgate.netusf.edu The integration of porphyrin units into COFs expands their π-conjugated system, enhancing light absorption and photocatalytic activity compared to the monomeric porphyrin units. mdpi.com

Table 2: Comparison of MOF and COF Integration Strategies for Vanadyl Porphyrins

| Feature | Integration into Metal-Organic Frameworks (MOFs) | Integration into Covalent Organic Frameworks (COFs) |

| Bonding Type | Coordinative bonds between metal nodes and organic linkers. | Covalent bonds between organic building blocks (e.g., imine, boronate ester). |

| Role of Porphyrin | Can act as the organic linker connecting metal clusters or as the structural node itself. nih.govnih.gov | Typically acts as a core building block (monomer) in the framework's construction. nih.govmdpi.com |

| Incorporation Method | Primarily through direct synthesis (solvothermal methods) using functionalized vanadyl porphyrins. nih.gov | Direct synthesis using functionalized porphyrins or post-synthetic modification where vanadyl units are anchored to a pre-formed COF. researchgate.netusf.edu |

| Key Resulting Properties | High stability, defined active sites for catalysis (synergistic bimetallic effects), ordered spin arrays for quantum applications. nih.govnih.gov | High crystallinity, large surface area, enhanced light absorption and charge transport, robust heterogeneous catalysts. mdpi.comresearchgate.net |

| Example Application | Synergistic catalytic activation of inert C-H bonds. nih.gov | Heterogeneous catalysis for Prins reaction and sulfide oxidation. researchgate.net |

Bioinorganic Chemistry Perspectives and Biomimetic Systems

Modeling Vanadium-Containing Metalloproteins and Enzymes

The presence of vanadium at the active sites of certain enzymes, such as haloperoxidases and nitrogenases, has spurred research into synthetic models that can replicate their structure and function. Vanadium(IV) etioporphyrin III oxide, with its stable vanadyl-porphyrin core, offers a foundational scaffold for developing such models.

Active Site Structural and Electronic Analogues

While direct studies employing Vanadium(IV) etioporphyrin III oxide as a precise structural analogue for the active sites of vanadium haloperoxidases (VHPOs) and nitrogenases are not extensively documented, its fundamental structure provides valuable insights. The active site of VHPOs features a vanadate (B1173111) ion coordinated to a histidine residue within a protein environment. umich.eduresearchgate.net Model studies with various vanadyl complexes, including those with porphyrin-like ligands, aim to replicate the trigonal bipyramidal geometry observed in the active form of these enzymes. umich.edu The square pyramidal geometry of Vanadium(IV) etioporphyrin III oxide, with the vanadium atom slightly displaced from the porphyrin plane, can be considered a basic structural motif that can be further functionalized to mimic the coordination environment of the enzyme's active site.

Mimicking Enzymatic Reaction Mechanisms (e.g., Peroxide Activation)

A key function of vanadium haloperoxidases is the activation of hydrogen peroxide for the subsequent oxidation of halides. umich.edursc.orgchemrxiv.org The proposed mechanism involves the coordination of peroxide to the vanadium(V) center, forming a reactive peroxo-vanadate species. chemrxiv.orgchemrxiv.org While Vanadium(IV) etioporphyrin III oxide itself is in the +4 oxidation state, it can be oxidized to a vanadium(V) species, which could then potentially activate peroxide.

Studies on other oxidovanadium(IV) porphyrins have demonstrated their capability to catalyze oxidation reactions, including epoxidation and oxidative bromination, in the presence of an oxidant. jlu.edu.cn These reactions serve as functional mimics of the processes catalyzed by haloperoxidases. The catalytic cycle in these model systems often involves the formation of a high-valent oxo-vanadium species that acts as the active oxidant, analogous to the proposed mechanism in the native enzymes. The reactivity of these model systems underscores the potential of Vanadium(IV) etioporphyrin III oxide to participate in similar biomimetic catalytic cycles.

Fundamental Studies of Vanadium-Porphyrin Interactions with Biological Molecules (excluding clinical human studies)

Understanding the interactions of Vanadium(IV) etioporphyrin III oxide with fundamental biological molecules such as DNA, lipids, and proteins is crucial for elucidating its potential bioinorganic roles and for the design of new functional materials.

Porphyrins and metalloporphyrins are known to interact with DNA through various modes, including intercalation and groove binding, with some demonstrating nuclease activity. researchgate.netnih.gov While specific studies on the interaction of Vanadium(IV) etioporphyrin III oxide with DNA are limited, research on other vanadium compounds has shown they can induce DNA damage. researchgate.net The planar structure of the porphyrin ring in Vanadium(IV) etioporphyrin III oxide suggests a potential for intercalative binding with DNA, a hypothesis that warrants further investigation.

The interaction of vanadium compounds with lipids can significantly alter the properties of cell membranes. Studies have shown that certain vanadium complexes can intercalate into lipid bilayers, affecting membrane fluidity and the organization of membrane microdomains. nih.gov This can, in turn, influence the function of membrane-associated proteins. Given the lipophilic nature of the etioporphyrin III ligand, it is plausible that Vanadium(IV) etioporphyrin III oxide could partition into lipid membranes, a behavior that could be relevant in model biological systems.

The binding of vanadium species to proteins is a critical aspect of their biological transport and activity. st-andrews.ac.uknih.gov Vanadium compounds have been shown to interact with proteins like albumin, which can act as a carrier molecule in biological fluids. The nature of these interactions can range from non-covalent binding to the coordination of amino acid side chains to the vanadium center. researchgate.net The porphyrin macrocycle of Vanadium(IV) etioporphyrin III oxide could engage in π-π stacking interactions with aromatic amino acid residues, while the vanadyl group could coordinate to donor atoms from amino acid side chains.

Understanding Vanadium Speciation and Transport at a Molecular Level in Model Biological Environments

The speciation of vanadium compounds, which refers to the distribution of different vanadium-containing species in a particular environment, is critical to their biological activity. mdpi.com In model biological environments, Vanadium(IV) etioporphyrin III oxide can undergo changes in its coordination sphere and oxidation state depending on the surrounding medium's pH, redox potential, and the presence of potential ligands.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the speciation of paramagnetic vanadyl porphyrins. mdpi.com Such studies can provide information on the coordination environment of the vanadium(IV) center and its interactions with solvent molecules or other biological ligands. In non-aqueous environments, Vanadium(IV) etioporphyrin III oxide is relatively stable. However, in aqueous or mixed-solvent systems simulating biological fluids, hydrolysis and ligand exchange reactions could occur, leading to the formation of new vanadium species.

The transport of porphyrins and metalloporphyrins across biological membranes is a complex process that can involve passive diffusion and protein-mediated transport. nih.gov The physicochemical properties of Vanadium(IV) etioporphyrin III oxide, particularly its size and lipophilicity, will influence its ability to traverse lipid bilayers in model systems. Understanding these transport mechanisms is essential for designing porphyrin-based systems for targeted delivery or catalysis within specific cellular compartments in artificial cell models.

Design and Study of Biomimetic Catalytic Systems Based on Vanadium(IV)etioporphyrin III Oxide

The catalytic properties of metalloporphyrins have been extensively explored for developing biomimetic systems that can perform challenging chemical transformations under mild conditions. nih.govinnoveox.eunih.gov Vanadium(IV) etioporphyrin III oxide, by analogy with other synthetic metalloporphyrins, holds promise as a catalyst in various oxidation reactions.

Research on other robust and electron-deficient oxidovanadium(IV) porphyrins has demonstrated their high efficiency in catalyzing selective epoxidation of alkenes and oxidative bromination of phenols in aqueous media. jlu.edu.cn These reactions mimic the function of monooxygenases and haloperoxidases, respectively. The electronic properties of the porphyrin ligand can be tuned by introducing electron-withdrawing or electron-donating substituents, thereby modulating the catalytic activity of the vanadium center. The etioporphyrin III ligand in Vanadium(IV) etioporphyrin III oxide provides a specific electronic environment that can be compared with other porphyrin systems to understand structure-activity relationships.

Emerging Research Directions and Future Outlook for Vanadium Iv Etioporphyrin Iii Oxide

The field of vanadium(IV) etioporphyrin III oxide research is experiencing a renaissance, driven by new technological capabilities and a growing demand for advanced materials. Scientists are exploring novel avenues for its synthesis, characterization, and application, pushing the boundaries of what is possible with this unique metalloporphyrin. The future outlook is bright, with potential breakthroughs in catalysis, materials science, and green chemistry.

Q & A

Basic: What are the standard methods for synthesizing and characterizing Vanadium(IV) etioporphyrin III oxide?

Methodological Answer:

Synthesis typically involves metallation of etioporphyrin III with vanadium(IV) precursors in non-aqueous solvents like pyridine or acetone under inert conditions . The crystalline product is purified via column chromatography and confirmed by UV-Vis spectroscopy (characteristic α/β bands at ~530 nm and 569 nm) . X-ray crystallography and IR spectroscopy are used to validate the oxovanadium(IV)-porphyrin coordination structure . For reproducibility, ensure solvent purity (e.g., gas chromatography-purified pyridine) to avoid redox interference from trace impurities .

Basic: Which spectroscopic techniques are most effective for characterizing its electronic and structural properties?

Methodological Answer:

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands; irradiation experiments (e.g., 254 nm UV light) reveal photostability and degradation kinetics .

- NMR Spectroscopy : Identifies metalloporphyrin extraction efficiency in ionic liquid/toluene systems (e.g., [BMIM][OS]) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

- IR Spectroscopy : Detects V=O stretching vibrations (~980 cm⁻¹) and porphyrin ring deformations .

Advanced: How can photodegradation kinetics of Vanadium(IV) etioporphyrin III oxide be quantitatively analyzed using TiO₂ catalysts?

Methodological Answer:

Design experiments with nanostructured TiO₂ under controlled UV-Vis irradiation (e.g., 254 nm). Monitor absorbance decay at 569 nm over time to calculate rate constants . Use pseudo-first-order kinetics models, and validate with photoacoustic or piezoelectric methods to account for heat/mechanical effects . Control variables include TiO₂ surface area, irradiation intensity, and solvent polarity (e.g., acetone vs. pyridine). Data contradictions may arise from solvent-dependent vanadium redox shifts (e.g., V⁴⁺ ↔ V⁵⁺), requiring cyclic voltammetry to resolve .

Advanced: What methodologies exist for extracting this compound from heavy crude oil?

Methodological Answer:

Use ionic liquids like [BMIM][OS] combined with subcritical toluene (150–210°C, 30–90 minutes) for selective extraction. COSMO-RS software predicts solvent-metalloporphyrin interactions, optimizing removal efficiency (>40%) . Post-extraction, validate via UV-Vis and NMR to distinguish vanadium porphyrins from nickel analogs. Challenges include competing interactions with asphaltenes, requiring iterative solvent tuning .

Data Contradiction: How to resolve discrepancies in reported solubility and stability across studies?

Methodological Answer:

Discrepancies often stem from solvent choice (e.g., insoluble in water but soluble in acidic media ) or redox-active impurities in solvents like pyridine . Standardize protocols using ultra-pure solvents and inert atmospheres. For stability studies, track oxidation states via XPS or EPR spectroscopy, as V⁴⁺ can oxidize to V⁵⁺ under ambient conditions .

Advanced: What catalytic or energy-related applications are emerging for this compound?

Methodological Answer:

- Photocatalysis : TiO₂/V(IV)-porphyrin composites degrade organic pollutants under visible light, with efficiency linked to porphyrin loading and interfacial charge transfer .

- Energy Storage : As a model for vanadium redox flow batteries, study its electron-transfer kinetics in non-aqueous electrolytes .

- Gas Sensing : Thin films on semiconductors (e.g., InP) show promise for methane detection due to porphyrin-gas binding selectivity .

Basic: How does its redox behavior compare to other vanadium porphyrins (e.g., tetraphenylporphyrin derivatives)?

Methodological Answer:

V(IV) etioporphyrin III oxide is more redox-active than tetraphenylporphyrin analogs due to reduced steric hindrance from phenyl groups. Cyclic voltammetry in DMF reveals distinct V⁴⁺/V⁵⁺ redox couples at ~0.5 V (vs. Ag/AgCl), with shifts dependent on axial ligands (e.g., Cl⁻ vs. O²⁻) . Stability in lower oxidation states (e.g., V³⁺) requires anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.